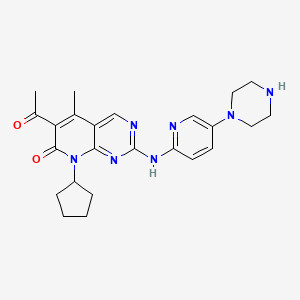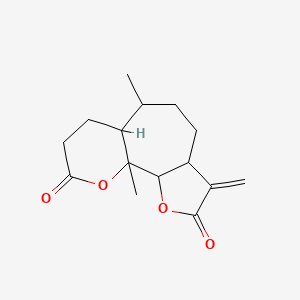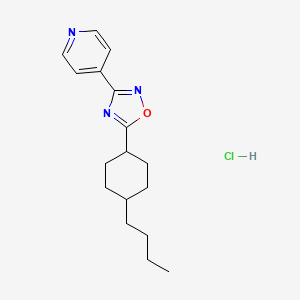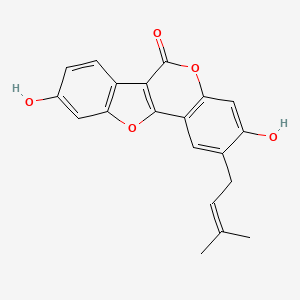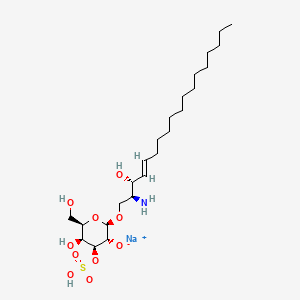
Pamidronate monosodium
Overview
Description
Pamidronate monosodium is a bisphosphonate compound used primarily in the treatment of bone diseases. It belongs to the second generation of hydroxy-methylenebisphosphonic acids and is known for its ability to inhibit bone resorption. This compound is particularly effective in treating conditions such as osteoporosis, hypercalcemia of malignancy, osteolytic bone metastases, and Paget’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pamidronate monosodium is synthesized from β-alanine and phosphorus reagents. The synthesis involves reacting β-alanine with phosphorus trichloride and phosphorous acid in a solvent such as chlorobenzene or acetonitrile. The reaction is typically carried out at elevated temperatures (70-132°C) for several hours, followed by hydrolysis and pH adjustment to obtain the final product .
Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for higher yields and efficiency. For instance, using sulfolane as a solvent and adjusting the ratios of phosphorus trichloride and phosphorous acid can lead to a yield of 63% for pamidronic acid. Alternatively, using methanesulfonic acid as a solvent can yield pamidronate dihydrate at 57% .
Chemical Reactions Analysis
Types of Reactions: Pamidronate monosodium primarily undergoes substitution reactions due to the presence of its bisphosphonate groups. It can also participate in hydrolysis reactions under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents such as phosphorus trichloride and phosphorous acid.
Hydrolysis Reactions: Can occur in the presence of water and an acid or base catalyst.
Major Products: The major product of these reactions is pamidronic acid or its monosodium salt, depending on the reaction conditions and reagents used .
Scientific Research Applications
Pamidronate monosodium has a wide range of applications in scientific research:
Mechanism of Action
Pamidronate monosodium exerts its effects by binding to hydroxyapatite in bone, inhibiting the activity of osteoclasts, which are responsible for bone resorption. The compound is taken up by osteoclasts during bone resorption, leading to the disruption of their activity and a decrease in bone breakdown. This results in increased bone density and reduced calcium release from bones into the blood .
Comparison with Similar Compounds
Alendronic Acid: Used for osteoporosis and Paget’s disease.
Ibandronic Acid: Primarily used for osteoporosis.
Zoledronic Acid: Used for hypercalcemia of malignancy, bone metastases, and osteoporosis.
Risedronic Acid: Used for osteoporosis and Paget’s disease
Pamidronate monosodium is unique in its specific binding affinity and its effectiveness in treating a broad range of bone-related conditions, making it a valuable compound in both clinical and research settings.
Properties
IUPAC Name |
sodium;(3-amino-1-hydroxy-1-phosphonopropyl)-hydroxyphosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H11NO7P2.Na/c4-2-1-3(5,12(6,7)8)13(9,10)11;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFICAMMULQSNNG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10NNaO7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89131-02-2 | |
| Record name | Pamidronate monosodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089131022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PAMIDRONATE MONOSODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUA93Q6K1J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




